molecular formula C15H19ClN2O2 B1486149 1-[2-(4-Chlorophenyl)acetyl]-N-methyl-3-piperidinecarboxamide CAS No. 2206966-74-5

1-[2-(4-Chlorophenyl)acetyl]-N-methyl-3-piperidinecarboxamide

Cat. No.: B1486149
CAS No.: 2206966-74-5
M. Wt: 294.77 g/mol
InChI Key: XCZSMWRPOYMQFP-UHFFFAOYSA-N
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Description

1-[2-(4-Chlorophenyl)acetyl]-N-methyl-3-piperidinecarboxamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a chlorophenyl group attached to an acetyl moiety, which is further linked to a piperidine ring with a methyl group and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Chlorophenyl)acetyl]-N-methyl-3-piperidinecarboxamide typically involves multiple steps. One common approach is the acylation of 4-chlorophenylacetic acid with N-methyl-3-piperidinecarboxamide under conditions that promote amide bond formation. This reaction often requires the use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to ensure consistency and efficiency. Purification steps, such as recrystallization or chromatography, are crucial to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-Chlorophenyl)acetyl]-N-methyl-3-piperidinecarboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with altered functional groups.

  • Reduction: Reduction reactions can be employed to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired outcome.

Major Products Formed: The major products formed from these reactions can vary widely, but they often include derivatives with different functional groups or structural modifications that can be further utilized in various applications.

Scientific Research Applications

1-[2-(4-Chlorophenyl)acetyl]-N-methyl-3-piperidinecarboxamide has found applications in several scientific fields:

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

  • Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs.

  • Industry: The compound's unique properties make it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[2-(4-Chlorophenyl)acetyl]-N-methyl-3-piperidinecarboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

1-[2-(4-Chlorophenyl)acetyl]-N-methyl-3-piperidinecarboxamide is similar to other compounds that contain chlorophenyl and piperidine groups. its unique combination of functional groups and structural features sets it apart. Some similar compounds include:

  • N-Methyl-3-piperidinecarboxamide: Lacks the chlorophenyl group.

  • 4-Chlorophenylacetic acid: Lacks the piperidine and amide groups.

  • N-Methyl-4-chlorophenylacetamide: Similar structure but different positioning of the chlorophenyl group.

These compounds may have different properties and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

1-[2-(4-chlorophenyl)acetyl]-N-methylpiperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O2/c1-17-15(20)12-3-2-8-18(10-12)14(19)9-11-4-6-13(16)7-5-11/h4-7,12H,2-3,8-10H2,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZSMWRPOYMQFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCCN(C1)C(=O)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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